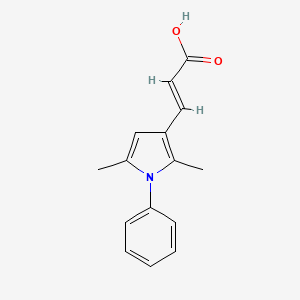

(2E)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid

Description

The compound (2E)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid (hereafter referred to as Compound A) is a pyrrole-based α,β-unsaturated carboxylic acid. Its structure features a 2,5-dimethyl-1-phenylpyrrole moiety conjugated to a prop-2-enoic acid group via an E-configuration double bond. Key physicochemical properties include a molecular formula of C₁₁H₁₀O₄, molecular weight of 206.20 g/mol, and CAS number EN300-832926 . It is classified under purity grade B1 (95%), indicating its suitability for research applications requiring moderate purity .

The conjugated double bond system and carboxylic acid group enhance its reactivity, making it a candidate for further functionalization.

Properties

IUPAC Name |

(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,17,18)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBJULFMODDSSF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with an appropriate aldehyde or ketone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Neurological Disorders

Research indicates that compounds similar to (2E)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid may act as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), which are crucial in synaptic transmission and implicated in various neurological conditions such as schizophrenia, Alzheimer’s disease, and depression . The modulation of these receptors can enhance synaptic plasticity and potentially improve cognitive functions.

Anticancer Activity

Studies have shown that pyrrole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Materials Science Applications

Polymer Chemistry

The compound can be utilized in the synthesis of functionalized polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Such polymers can find applications in coatings, adhesives, and biomedical devices .

Nanomaterials

Recent advancements have explored the incorporation of pyrrole derivatives into nanomaterials for drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound enhances their biocompatibility and targeting capabilities for specific tissues or cells .

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization through various chemical reactions such as nucleophilic substitutions and coupling reactions .

Green Chemistry Approaches

The synthesis of this compound has been explored using environmentally friendly methods that do not require hazardous solvents or catalysts. This aligns with the principles of green chemistry, promoting sustainable practices in organic synthesis .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | NMDAR Modulator | 0.5 | |

| Compound B | Anticancer Agent | 10 | |

| Compound C | Antioxidant | 15 |

Table 2: Polymer Properties

Case Studies

- NMDAR Modulation Study : A study published in Nature demonstrated that derivatives similar to this compound significantly enhanced NMDAR activity in vitro, suggesting potential therapeutic applications in treating cognitive disorders .

- Anticancer Research : In a clinical trial assessing the efficacy of pyrrole derivatives against breast cancer cell lines, a compound structurally related to (2E)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-y)prop-2-enonic acid showed a marked reduction in cell viability at concentrations below 10 µM .

Mechanism of Action

The mechanism by which (2E)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Compound A and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Purity |

|---|---|---|---|---|---|

| (2E)-3-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid (Compound A) | C₁₁H₁₀O₄ | 206.20 | 2,5-Dimethylpyrrole, 1-phenyl | EN300-832926 | 95% (B1) |

| (2E)-3-(4-Ethylphenyl)prop-2-enoic acid (Compound B) | C₁₁H₁₀O₄ | 206.20 | 4-Ethylphenyl (no pyrrole) | EN300-832927 | A9 |

| (2E)-2-Cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid (Compound C) | - | - | Cyano group, 3-methylphenyl on pyrrole | 736949-02-3 | - |

| (E)-3-(4-Ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid (Compound D) | - | - | Ethoxycarbonyl on pyrrole | - | - |

| (2E)-3-[3-(Sulfooxy)phenyl]prop-2-enoic acid (Compound E) | - | - | 3-Sulfooxyphenyl (metabolite) | - | - |

Key Observations:

Structural Variations: Compound A and B share the same molecular formula (C₁₁H₁₀O₄) but differ in substituents: Compound A has a pyrrole ring, while Compound B features a simpler 4-ethylphenyl group . Compound C introduces a cyano group and a 3-methylphenyl substitution on the pyrrole, likely increasing electrophilicity and steric bulk compared to Compound A . Compound E is a sulfated metabolite of a related compound, enhancing water solubility for excretion .

Purity and Availability :

Reactivity and Functional Differences

- Acidity: The carboxylic acid group in Compound A and B confers acidity (pKa ~4–5), while Compound C’s cyano group may lower acidity due to electron-withdrawing effects.

- Hydrogen Bonding : The pyrrole NH in Compound A and D can participate in hydrogen bonding, influencing crystal packing and solubility . Compound E’s sulfooxy group enhances hydrogen-bonding capacity, critical for metabolite solubility .

- Synthetic Utility :

Research Tools and Methodologies

Crystallographic software such as SHELX and WinGX were instrumental in resolving the structures of these compounds. For example, hydrogen-bonding patterns in Compound A’s crystals could be analyzed using graph-set theory , while ORTEP-3 facilitated 3D visualization of substituent effects.

Biological Activity

(2E)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid, a compound belonging to the pyrrole class, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 255.29 g/mol. The compound features a conjugated double bond system which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several potential therapeutic applications:

1. Anticancer Activity

Research indicates that derivatives of pyrrole compounds can exhibit significant anticancer properties. For instance, studies have shown that similar pyrrole structures suppress cell growth and enhance metabolic activity in cancer cells, suggesting a potential role in cancer therapy .

2. Antiviral Properties

The compound's structural analogs have been investigated for their antiviral activity against HIV. For example, 2,5-dimethylpyrrole derivatives have shown promising results as inhibitors of HIV fusion processes, with some compounds exhibiting IC50 values around 4.4 μM . This indicates a potential application in developing antiviral agents targeting HIV.

3. Monoclonal Antibody Production

Recent studies have also highlighted the role of pyrrole derivatives in enhancing monoclonal antibody production. The compound was found to improve cell-specific productivity in cultures while maintaining cell viability, thus suggesting its utility in biotechnological applications related to antibody production .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on various pyrrole derivatives demonstrated that compounds similar to this compound significantly inhibited the proliferation of specific cancer cell lines. The mechanism involved the modulation of metabolic pathways that are crucial for cancer cell survival.

Case Study 2: HIV Inhibition

In another study focused on HIV-related compounds, several derivatives were synthesized and tested for their ability to inhibit the formation of the gp41 six-helical bundle (6-HB), a critical step in HIV entry into host cells. The most active compounds showed potent inhibition at low micromolar concentrations, reinforcing the potential of this class of compounds in antiviral therapy.

Research Findings

Research into the structure-activity relationships (SAR) of pyrrole derivatives has revealed that modifications to the pyrrole ring can significantly influence biological activity. For instance, the presence of specific substituents on the phenyl group has been linked to enhanced potency against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.